10-hydroxyphenanthrene-9-carbonitrile
Overview
Description
10-hydroxyphenanthrene-9-carbonitrile is an organic compound with the molecular formula C15H9NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxyphenanthrene-9-carbonitrile can be achieved through several methods. One common approach involves the reaction of diphenides with potassium cyanide in dimethyl sulfoxide. This reaction proceeds via the intramolecular recyclization of a ring-opened intermediate . Another method involves the use of sodium iodide in dimethylformamide as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and the use of large-scale reactors and purification techniques would apply. The choice of reagents, solvents, and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-hydroxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxo-9-phenanthrenecarbonitrile.
Reduction: Formation of 10-amino-9-phenanthrenecarbonitrile.
Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.
Scientific Research Applications
10-hydroxyphenanthrene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-hydroxyphenanthrene-9-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenequinone: A related compound with a quinone functional group.
10-Hydroxy-9-phenanthrenealdehyde: Similar structure but with an aldehyde group instead of a nitrile group.
9,10-Dihydroxyphenanthrene: Contains two hydroxyl groups instead of one hydroxyl and one nitrile group.
Uniqueness
10-hydroxyphenanthrene-9-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the phenanthrene backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
10-hydroxyphenanthrene-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXGIQTDMNYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188567 | |
Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35061-93-9 | |
Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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